molecular formula C22H31N3O2 B2981178 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 1705179-69-6

1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B2981178
CAS RN: 1705179-69-6
M. Wt: 369.509
InChI Key: KZYNGLGUUSNERU-UHFFFAOYSA-N
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Description

The compound “1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one” is a complex organic molecule. It contains an indole moiety, which is a common structure in many biologically active molecules . The indole family, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of such complex molecules often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For instance, Dasari and coworkers employed a greener strategy for the synthesis of novel benzimidazole-substituted indoles by deploying ZnO nanoparticles as a reusable catalyst .

Scientific Research Applications

Reaction Mechanisms and Radical Decomposition

The compound 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one, due to its structural complexity, plays a role in various reaction mechanisms. For instance, it is involved in the reactions of dimethyldioxirane and methyl(trifluoromethyl)dioxirane with aminoxyls, leading to the production of methoxyamine derivatives. These reactions help understand radical decomposition mechanisms in organic chemistry (Dinoi et al., 1998).

Catalytic Aminocarbonylation

This compound also finds applications in catalytic processes like aminocarbonylation. Alkoxycarbonylpiperidines, a category to which this compound belongs, serve as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process highlights its role in synthetic organic chemistry and potential industrial applications (Takács et al., 2014).

Structural Analysis and Molecular Mechanics

The compound's derivatives are used in X-ray crystallographic studies to understand molecular conformations and structural dynamics. For example, studies on N-methoxy and N-tert-butoxy derivatives reveal insights into bond staggering and eclipsing, which are fundamental in molecular mechanics (Anderson et al., 1993).

Radiochemical Synthesis

In the field of radiochemistry, derivatives of this compound are synthesized for research purposes. The synthesis of specific isotopomers for use as antagonists in biological studies exemplifies its application in developing radiopharmaceuticals and tracer compounds (Czeskis, 1998).

Polymer Chemistry

In polymer chemistry, derivatives of this compound contribute to the understanding of oxidative processes. It is used in the study of oxidation of polymeric terminal diols, which is vital in polymer modification and understanding the behavior of polymers under oxidative conditions (Yoshida et al., 1992).

Future Directions

The indole moiety is a common structure in many biologically active molecules, and there is ongoing research into the synthesis and applications of indole derivatives . Future directions could include the development of more efficient synthesis methods, exploration of the biological activity of these compounds, and their potential applications in pharmaceutical chemistry.

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-23-16-17(20-5-3-4-6-21(20)23)15-22(26)25-11-7-18(8-12-25)24-13-9-19(27-2)10-14-24/h3-6,16,18-19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYNGLGUUSNERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CCC(CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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